![molecular formula C22H27N3O5S2 B2543746 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892853-78-0](/img/structure/B2543746.png)

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

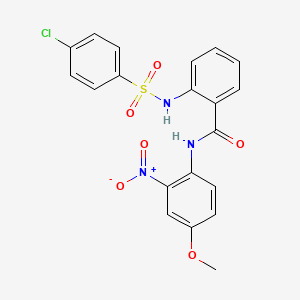

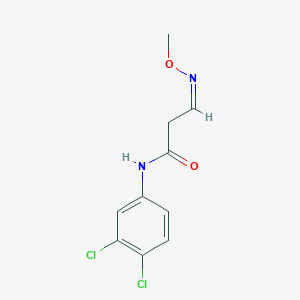

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BEMOSA and is a sulfonamide derivative that has been shown to possess promising biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis of Diverse Quinazolinones

The compound can be used in the synthesis of diverse dihydroisoquinolino [2,1-a]quinazolinones, 2-aryl quinazolinones, and analogues through intramolecular acceptorless dehydrogenative coupling . The combination of bis(2-methoxyethyl)ether and molecular oxygen was identified as a highly efficient system for this oxidative dehydrogenative coupling sequential transformation without an external initiator, catalyst, and additive .

Radiosensitizing Agent in Cancer Treatment

The compound has potential applications in cancer treatment as a radiosensitizing agent . Pre-exposure of breast cancer cells to a low dose of the compound seems to enhance the cells’ response to radiation . This is evidenced by an increase in DNA damage and a delay in the initiation of DNA damage repair responses .

Wirkmechanismus

Target of action

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is a type of sulfonamide . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This could potentially be a target of this compound.

Mode of action

If this compound acts like other sulfonamides, it would inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .

Biochemical pathways

The inhibition of folic acid synthesis affects the production of nucleotides and subsequently DNA synthesis in bacteria, leading to their inability to proliferate .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of action

The end result of the action of sulfonamides is the prevention of bacterial growth and replication, effectively treating bacterial infections .

Action environment

The efficacy and stability of sulfonamides can be influenced by factors such as pH and the presence of other drugs. For example, an acidic environment can cause sulfonamides to precipitate out of solution, reducing their effectiveness .

Eigenschaften

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-4-16-6-5-7-19-20(16)23-22(31-19)24-21(26)17-8-10-18(11-9-17)32(27,28)25(12-14-29-2)13-15-30-3/h5-11H,4,12-15H2,1-3H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNQWNPGQMZPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)

![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)

![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)

![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2543681.png)